6'-Desmethyl-6'-carboxy Etoricoxib is a chemical compound related to Etoricoxib, a selective inhibitor of cyclooxygenase-2 (COX-2), commonly used as a non-steroidal anti-inflammatory drug (NSAID). This compound is significant in pharmacological studies and serves as an important metabolite in the evaluation of Etoricoxib's pharmacokinetics and safety profile. The compound is classified under non-steroidal anti-inflammatory agents and is recognized for its role in pain management and inflammation reduction.
6'-Desmethyl-6'-carboxy Etoricoxib, with the Chemical Abstracts Service number 349536-39-6, is derived from the metabolic processes of Etoricoxib. It falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs) and specifically targets the COX-2 enzyme, which is implicated in inflammatory responses. Its classification as a metabolite allows researchers to study its pharmacological effects and interactions within biological systems.
The synthesis of 6'-Desmethyl-6'-carboxy Etoricoxib can be achieved through various methods, primarily focusing on the modification of the Etoricoxib structure. One common method involves the hydrolysis of Etoricoxib, leading to the removal of the methyl group at the 6' position, followed by carboxylation to introduce a carboxylic acid functional group.
The synthesis typically requires controlled conditions to ensure that the desired metabolic transformation occurs without generating unwanted by-products. Specific reagents and catalysts are employed to facilitate these reactions, often utilizing techniques such as liquid chromatography for purification and characterization of the final product.
The molecular formula for 6'-Desmethyl-6'-carboxy Etoricoxib is , with a molecular weight of approximately 388.8 g/mol. The compound features a sulfonamide group, a chlorobenzene moiety, and a carboxylic acid functional group that significantly influence its biological activity.
The structural analysis can be confirmed through various spectroscopic methods:
6'-Desmethyl-6'-carboxy Etoricoxib can participate in several chemical reactions typical for carboxylic acids and aromatic compounds. Notably, it can undergo:
These reactions often require specific conditions such as elevated temperatures or catalysts to promote reactivity. The stability of the compound under various conditions is also assessed to understand its potential applications in pharmaceuticals.
The primary mechanism of action for 6'-Desmethyl-6'-carboxy Etoricoxib is through inhibition of the COX-2 enzyme. By selectively blocking this enzyme, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.
Studies indicate that this compound exhibits similar pharmacodynamics to its parent drug, Etoricoxib, with an emphasis on reducing inflammatory responses while minimizing gastrointestinal side effects associated with non-selective NSAIDs.
Relevant data from purity analyses indicate high purity levels (>99%) when synthesized properly, ensuring efficacy in pharmaceutical applications .
6'-Desmethyl-6'-carboxy Etoricoxib is primarily utilized in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4